N-(1-cyclopentylpyrrolidin-3-yl)-3,6-dimethyl-2H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
N-(1-cyclopentylpyrrolidin-3-yl)-3,6-dimethyl-2H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound that belongs to the class of pyrazolopyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazolo[3,4-b]pyridine core, which is a fused heterocyclic system, and a carboxamide group, making it a promising candidate for various pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyclopentylpyrrolidin-3-yl)-3,6-dimethyl-2H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves the formation of the pyrazolo[3,4-b]pyridine core followed by the introduction of the cyclopentylpyrrolidine and carboxamide groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazolo[3,4-b]pyridine ring. Subsequent steps include the functionalization of the ring system and the attachment of the cyclopentylpyrrolidine moiety through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated synthesis equipment and stringent reaction control to maintain consistent product quality. The scalability of the synthesis process is crucial for industrial applications, and methods such as continuous flow synthesis may be employed to achieve this .
Chemical Reactions Analysis
Types of Reactions
N-(1-cyclopentylpyrrolidin-3-yl)-3,6-dimethyl-2H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
N-(1-cyclopentylpyrrolidin-3-yl)-3,6-dimethyl-2H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-cyclopentylpyrrolidin-3-yl)-3,6-dimethyl-2H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets in the body. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific biological context and the compound’s structure .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-b]pyridine derivatives: These compounds share the same core structure and exhibit similar biological activities.
Cyclopentylpyrrolidine derivatives: Compounds with this moiety are known for their pharmacological properties.
Uniqueness
N-(1-cyclopentylpyrrolidin-3-yl)-3,6-dimethyl-2H-pyrazolo[3,4-b]pyridine-4-carboxamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and therapeutic potential compared to other similar compounds .
Properties
IUPAC Name |
N-(1-cyclopentylpyrrolidin-3-yl)-3,6-dimethyl-2H-pyrazolo[3,4-b]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O/c1-11-9-15(16-12(2)21-22-17(16)19-11)18(24)20-13-7-8-23(10-13)14-5-3-4-6-14/h9,13-14H,3-8,10H2,1-2H3,(H,20,24)(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCFPIPCSKXOOES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NNC(=C2C(=C1)C(=O)NC3CCN(C3)C4CCCC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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